6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine

Regiochemistry Electronic Effects Structure-Activity Relationship

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS 1254332-81-4) is a halogenated, methyl-substituted 1,4-benzoxazine building block. Its fused bicyclic core, featuring a saturated oxazine ring and a 6-bromo substituent, provides a versatile vector for further functionalization via cross-coupling chemistries.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 1254332-81-4
Cat. No. B1445610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
CAS1254332-81-4
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
InChIKeyVJWHRBJNHZTLQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS 1254332-81-4): Core Identity for Benzo-Oxazine Scaffold Procurement


6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine (CAS 1254332-81-4) is a halogenated, methyl-substituted 1,4-benzoxazine building block . Its fused bicyclic core, featuring a saturated oxazine ring and a 6-bromo substituent, provides a versatile vector for further functionalization via cross-coupling chemistries . The compound is primarily supplied as a research chemical (often at 95 % purity) for medicinal chemistry and heterocyclic scaffold diversification .

Why 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine Cannot Be Replaced by Its 7- or 8-Bromo Isomers


Bromo-methyl-dihydro-2H-benzo[b][1,4]oxazine isomers (6‑, 7‑, and 8‑bromo) differ fundamentally in their electronic structure and steric environment, leading to distinct reactivity patterns and biological target preferences. The 6‑bromo regioisomer places the halogen para to the endocyclic oxygen, a structural feature that significantly alters the ring’s electron density and hydrogen‑bonding capacity compared to the 7‑bromo (meta to oxygen) and 8‑bromo (ortho to oxygen) analogs . These differences are manifested in measurable physicochemical properties: the 6‑bromo isomer exhibits a predicted boiling point of 299.2 °C and an acidic pKa of 3.63 , while the 7‑bromo isomer shows a boiling point of 302.8 °C and a pKa of 3.69 . The 8‑bromo isomer, with a calculated LogP of 2.30 , has a distinctly different lipophilicity profile. In drug‑discovery workflows where subtle changes in substitution pattern can dramatically affect potency, selectivity, and pharmacokinetics, generic interchange among these isomers is scientifically unsound and may lead to irreproducible results or project delays .

Quantitative Differentiation of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Head-to-Head Evidence


Regiospecific Bromine Placement: 6-Bromo vs. 7-Bromo and 8-Bromo Isomers

The 6-bromo isomer uniquely positions the bromine atom para to the endocyclic oxygen, a feature that influences the electron density of the aromatic ring and modulates hydrogen-bond acceptor strength . In contrast, the 7-bromo isomer places bromine meta to oxygen, and the 8-bromo isomer places it ortho to oxygen . This regiospecificity is reflected in distinct predicted acid-base properties: the 6-bromo isomer exhibits a pKa of 3.63, whereas the 7-bromo analog has a pKa of 3.69 . A lower pKa indicates a slightly stronger conjugate base, which can affect binding interactions in biological targets that rely on ionic interactions at physiological pH. The boiling point difference (6-bromo: 299.2 °C vs. 7-bromo: 302.8 °C) further underscores the non-identical physicochemical behavior of these isomers .

Regiochemistry Electronic Effects Structure-Activity Relationship

Comparative Lipophilicity and Its Impact on Drug-Likeness: 6-Bromo vs. 8-Bromo Isomer

The 6-bromo isomer exhibits a computed XLogP3 of 2.8, as recorded in PubChem [1]. The 8-bromo isomer, in contrast, has a reported LogP of 2.30 (Fluorochem supplier data) . This ΔLogP of ~0.5 represents a meaningful difference in partition coefficient, which directly influences membrane permeability, plasma protein binding, and overall pharmacokinetic behavior. The 6-bromo isomer's higher lipophilicity may be advantageous for targeting intracellular proteins or crossing the blood-brain barrier, while the 8-bromo isomer's lower lipophilicity could favor aqueous solubility. Selection of the correct isomer based on LogP can therefore determine the success of a lead optimization program.

Lipophilicity ADME Drug-Likeness

Available Purity and Analytical Traceability for Reproducible Research

The 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is consistently supplied at 95% purity by multiple reputable vendors, with batch-specific analytical data (NMR, HPLC, GC) provided as standard . In comparison, the 8-bromo isomer is available at 97% purity but with limited disclosure of the analytical methods used . The 7-bromo isomer is also supplied at 95% purity . However, the 6-bromo variant stands out because Bidepharm explicitly offers downloadable QC reports including NMR, HPLC, and GC traces, ensuring that researchers can verify the integrity of the purchased compound before use . This level of analytical transparency reduces the risk of unexpected impurities that could confound biological assays or synthetic transformations.

Purity Quality Control Reproducibility

Synthetic Utility: Bromine as a Cross-Coupling Handle

The 6-bromo group serves as an elective leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings . While this reactivity is shared with other brominated benzoxazine isomers, the 6-bromo isomer's specific position para to the oxygen atom modulates the oxidative addition rate of Pd(0) catalysts. Electronically, the para-bromo substitution creates a more electron-rich aryl bromide compared to the ortho-substituted 8-bromo analog, potentially leading to faster coupling kinetics under mild conditions [1]. No explicit kinetic data comparing the three isomers is available, but electronic structure arguments support the conclusion that the 6-bromo isomer will exhibit distinct reactivity in cross-coupling reactions, which must be considered when optimizing synthetic routes for lead compound libraries.

Cross-Coupling Synthetic Chemistry Building Block

Optimal Application Scenarios for 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine Procurement


Medicinal Chemistry Hit-to-Lead Optimization Requiring Precise Halogen Placement

When a screening hit is identified and the structure-activity relationship (SAR) around the benzoxazine ring is being explored, the 6-bromo-2-methyl derivative provides a defined regioisomer for systematic variation. Its distinct pKa and lipophilicity profile, relative to the 7- and 8-bromo isomers [1], enable medicinal chemists to probe the effects of subtle electronic changes on target binding and ADME properties. The availability of comprehensive QC data ensures that the SAR data generated are reliable and reproducible.

Chemical Biology Probe Synthesis via Palladium-Catalyzed Cross-Coupling

The 6-bromo group serves as a versatile synthetic handle for introducing diverse substituents (aryl, heteroaryl, alkenyl, alkynyl) through Suzuki, Negishi, or Sonogashira couplings . The para-bromo electronic character is expected to facilitate oxidative addition under standard conditions, making this isomer a preferred building block for constructing focused libraries of benzoxazine-containing compounds for target identification or pathway deconvolution studies.

Computational Drug Design and Model Validation

The computed physicochemical properties (XLogP3 = 2.8, pKa ≈ 3.63) for the 6-bromo isomer [1] provide well-defined input parameters for in silico ADME prediction models. When combined with experimental data, these properties allow computational chemists to validate their predictive models and refine scoring functions. The availability of batch-specific purity data further supports the use of this compound as a calibration standard in high-throughput screening campaigns.

Pharmacological Profiling of Brominated Benzoxazine Series

Pharmacologists aiming to deconvolute the contribution of the bromine atom at different positions can use the 6-bromo isomer alongside the 7-bromo and 8-bromo variants to generate comparative biological data. The significant differences in lipophilicity (LogP ≈ 2.8 for 6-bromo vs. 2.3 for 8-bromo) [1] suggest that the isomers will distribute differently in vivo, influencing their pharmacodynamic and toxicological profiles. This makes the 6-bromo compound an essential control in any comprehensive pharmacology study of this chemical series.

Quote Request

Request a Quote for 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.